Benzisothiazolone

Description

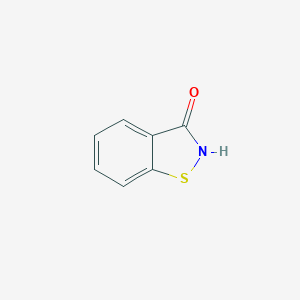

Industrial biocide. 1,2-Benzisothiazol-3(2H)-one is present in can-end cements 1,2-Benzisothiazol-3(2H)-one belongs to the family of Benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-member ring with four carbon atoms, one nitrogen atom and one sulfur atom).

a preservative in water-based solutions such as paints, cutting fluids, printing inks, cleaning agents, polyvinyl chloride gloves, etc.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMPAJRVJJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032523 | |

| Record name | 1,2-Benzisothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Solid | |

| Record name | 1,2-Benzisothiazol-3(2H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

327.6 °C | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4), In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8 | |

| Record name | SID24830158 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.483 g/cu cm at 20 °C | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.78X10-6 mm Hg at 25 °C | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to yellowish solid, White to off-white fine, crystalline powder, Technical product (commercial) can be in the form of a solid paste that is off-white to brown in color | |

CAS No. |

2634-33-5 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2634-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002634335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzisothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRA0F1A4R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156.6 °C, 157 - 158 °C | |

| Record name | 1,2-Benzisothiazoline-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzisothiazolinone: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzisothiazolinone (BIT) is a synthetic, heterocyclic organic compound widely utilized as a broad-spectrum antimicrobial agent in a multitude of industrial and consumer products.[1][2] Its efficacy against a wide range of bacteria, fungi, and yeasts makes it a common preservative in water-based formulations such as paints, adhesives, cleaning agents, and in some regions, personal care products.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antimicrobial mechanism of action, toxicological profile, and key applications of Benzisothiazolinone. Detailed experimental protocols for assessing its antimicrobial efficacy and skin sensitization potential are also presented, along with graphical representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Physicochemical Properties

Benzisothiazolinone is characterized by a benzene ring fused to an isothiazole ring.[4] Its chemical identity and core physicochemical properties are summarized below.

References

The Core Antimicrobial Action of Benzisothiazolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzisothiazolinone (BIT) is a widely utilized biocide with a broad spectrum of antimicrobial activity against bacteria, fungi, and yeasts. Its efficacy stems from a multi-pronged mechanism of action, primarily centered on the disruption of essential cellular functions through covalent modification of key biomolecules. This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of BIT, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mode of action involves the electrophilic attack and subsequent inactivation of thiol-containing proteins and enzymes, leading to the inhibition of critical metabolic processes such as cellular respiration and glucose metabolism. Evidence also points to the induction of oxidative stress and potential interference with DNA synthesis, contributing to its overall biocidal effect. While BIT is known to interact with the cell membrane to gain entry into the cytoplasm, its primary inhibitory concentrations do not typically cause catastrophic membrane lysis. This document aims to provide researchers and drug development professionals with a detailed understanding of BIT's molecular interactions and the experimental methodologies used to elucidate them.

Introduction

1,2-benzisothiazolin-3-one (BIT) is a synthetic heterocyclic organic compound belonging to the isothiazolinone class of antimicrobials. It is extensively used as a preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and polymer emulsions to prevent microbial degradation.[1][2] The antimicrobial efficacy of BIT is attributed to its ability to interfere with vital cellular processes in microorganisms.[3] This guide delves into the fundamental mechanisms that underpin its biocidal properties.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of benzisothiazolinone is not attributed to a single mode of action but rather a cascade of events initiated by its interaction with cellular components. The principal mechanisms are detailed below.

Inactivation of Thiol-Containing Proteins and Enzymes

The cornerstone of BIT's antimicrobial action is its reactivity towards nucleophilic sulfhydryl groups (-SH) present in cysteine residues of proteins and in small molecules such as glutathione.[3] The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiols. This interaction leads to the reductive cleavage of the N-S bond, opening the heterocyclic ring and forming a disulfide bridge with the target thiol.[3][4] This covalent modification results in the irreversible inactivation of essential enzymes, thereby disrupting their metabolic functions.[3]

Key consequences of this mechanism include:

-

Inhibition of Cellular Respiration and Energy Generation: Many enzymes in the electron transport chain and central metabolic pathways, such as glycolysis, are dependent on functional thiol groups. Their inactivation by BIT disrupts the production of ATP and the overall energy metabolism of the cell.[3]

-

Disruption of Glucose Metabolism: Studies have shown that BIT significantly inhibits the active transport and oxidation of glucose in bacteria like Staphylococcus aureus.[3] This is a direct consequence of the inactivation of enzymes involved in these processes.

Effects on the Cell Membrane

While BIT must traverse the cell membrane to exert its intracellular effects, it does not typically cause membrane lysis at growth-inhibitory concentrations.[3] Its interaction with the cell membrane is more subtle and can be characterized as follows:

-

Membrane Permeation: BIT enters the microbial cell, likely through a combination of diffusion and interaction with membrane components.[5]

-

Functional Disruption: Rather than causing physical disruption, BIT can interfere with membrane-associated enzymatic activities and transport systems, as evidenced by the inhibition of glucose uptake.[3] Some studies suggest that isothiazolinones can lead to membrane depolarization, which would disrupt the proton motive force and affect various cellular functions.

Induction of Oxidative Stress

Isothiazolinones, including BIT, have been shown to induce the generation of reactive oxygen species (ROS) within microbial cells.[4] This can occur through the disruption of the respiratory chain, leading to the leakage of electrons and the formation of superoxide radicals. The accumulation of ROS can lead to widespread damage to cellular components:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in the cell membrane, leading to a chain reaction of lipid peroxidation that compromises membrane fluidity and integrity.

-

Protein Carbonylation: Oxidative damage to proteins can lead to the formation of carbonyl groups, altering their structure and function.[6]

-

DNA Damage: Highly reactive hydroxyl radicals, formed via the Fenton reaction, can cause single- and double-strand breaks in DNA.[6]

Interference with DNA Synthesis

Recent evidence suggests that BIT may also interfere with nucleic acid metabolism. A study on Xanthomonas oryzae pv. oryzae demonstrated that treatment with BIT resulted in a decrease in DNA synthesis.[7] Furthermore, the expression of several genes related to DNA synthesis was found to be altered.[7] While one source suggests that BIT can form chemical bonds with DNA bases, this mechanism is not as widely corroborated as the thiol-reaction pathway.[5] The observed effects on DNA synthesis could be a direct interaction or an indirect consequence of the widespread cellular stress and metabolic collapse induced by the other mechanisms.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial potency of BIT is quantified by its Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) against various microorganisms.

| Microorganism | Test Compound/Product | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Escherichia coli ATCC 8739 | Benzisothiazolinone | 41 | - | [8] |

| Schizosaccharomyces pombe NCYC 1354 | Benzisothiazolinone | 245 | - | [8] |

| Xanthomonas oryzae pv. oryzae | Benzisothiazolinone | - | 0.17 | [7] |

| Staphylococcus aureus MRSA | Derivative 1.15 | 0.4 | - | [2] |

| Aspergillus fumigatus | N-benzyl derivative | - | 0.1 | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of benzisothiazolinone.

Materials:

-

Benzisothiazolinone (BIT) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Pure culture of the test microorganism.

-

Spectrophotometer or microplate reader.

-

Incubator.

-

Sterile pipette tips and multichannel pipettor.

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer several colonies of the test microorganism from a fresh agar plate to a sterile broth.

-

Incubate the broth culture until it reaches the exponential growth phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the BIT stock solution in the growth medium across the wells of the microtiter plate.

-

Include a positive control well (growth medium and inoculum, no BIT) and a negative control well (growth medium only).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the BIT dilutions and the positive control well.

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of BIT at which there is no visible growth or a significant reduction in OD compared to the positive control.

-

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of BIT on a specific thiol-containing enzyme.

Materials:

-

Purified target enzyme.

-

Benzisothiazolinone (BIT) solution.

-

Substrate for the enzyme.

-

Appropriate buffer solution for the enzyme reaction.

-

Spectrophotometer or other suitable detection instrument.

-

96-well plate or cuvettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in the reaction buffer.

-

Prepare a stock solution of the substrate in the reaction buffer.

-

Prepare a series of dilutions of BIT in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add the reaction buffer.

-

Add the enzyme solution to each well/cuvette.

-

Add the different concentrations of BIT to the respective wells/cuvettes. Include a control with no BIT.

-

Pre-incubate the enzyme with BIT for a defined period (e.g., 10-15 minutes) to allow for interaction.

-

Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes.

-

Immediately monitor the reaction progress by measuring the change in absorbance (or fluorescence, etc.) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each BIT concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the BIT concentration.

-

Determine the IC50 value, which is the concentration of BIT that causes 50% inhibition of the enzyme activity.

-

Assessment of Cell Membrane Integrity

This protocol uses a dual-stain fluorescence assay to assess changes in cell membrane permeability.

Materials:

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide).

-

Bacterial culture treated with various concentrations of BIT.

-

Untreated bacterial culture (negative control).

-

Heat-killed or isopropanol-treated bacterial culture (positive control for membrane damage).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or a microplate reader with appropriate filters.

Procedure:

-

Sample Preparation:

-

Treat the bacterial culture with different concentrations of BIT for a specified time.

-

Harvest the cells by centrifugation and wash with PBS to remove residual BIT and medium.

-

Resuspend the cell pellets in PBS.

-

-

Staining:

-

Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., a mixture of SYTO® 9 and propidium iodide).

-

Add the stain mixture to each bacterial suspension (treated, untreated, and positive control).

-

Incubate in the dark for approximately 15 minutes at room temperature.

-

-

Analysis:

-

Microscopy: Place a small volume of the stained suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters to visualize green (live, intact membrane) and red (dead, compromised membrane) cells.

-

Fluorometry: Transfer the stained suspensions to a 96-well black plate. Measure the fluorescence intensity at the emission maxima for SYTO® 9 (around 500 nm) and propidium iodide (around 635 nm).

-

-

Interpretation:

-

An increase in the red fluorescence signal (propidium iodide) in the BIT-treated samples compared to the untreated control indicates a loss of membrane integrity.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect intracellular ROS.

Materials:

-

Cell-permeable fluorescent ROS indicator dye (e.g., CellROX™ Green or 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA).

-

Bacterial culture.

-

Benzisothiazolinone (BIT).

-

A known ROS inducer (e.g., hydrogen peroxide) as a positive control.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence microplate reader.

Procedure:

-

Cell Treatment:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Treat the cells with different concentrations of BIT for a defined period. Include an untreated control and a positive control treated with an ROS inducer.

-

-

Staining:

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing the fluorescent ROS probe at the manufacturer's recommended concentration.

-

Incubate in the dark under appropriate conditions (e.g., 37°C for 30 minutes).

-

-

Measurement:

-

Wash the cells with PBS to remove the excess probe.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence microplate reader.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the BIT-treated samples to the untreated control. An increase in fluorescence indicates an elevation in intracellular ROS levels.

-

Visualizations of Pathways and Workflows

Caption: Core antimicrobial mechanisms of Benzisothiazolinone (BIT).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Experimental workflow for intracellular ROS detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]

- 6. The Role of Reactive Oxygen Species in Antibiotic-Induced Cell Death in Burkholderia cepacia Complex Bacteria | PLOS One [journals.plos.org]

- 7. Investigation of the antibacterial activity of benziothiazolinone against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for Benzisothiazolinone and its derivatives

An In-depth Technical Guide to the Synthesis of Benzisothiazolinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazolin-3-one (BIT) and its derivatives are a critical class of heterocyclic compounds widely utilized for their potent antimicrobial properties. As biocides and preservatives, they are integral to numerous industrial, pharmaceutical, and consumer products, including paints, adhesives, cleaning agents, and cosmetics.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for producing BIT and its key derivatives, including N-substituted analogues and saccharin. It is designed to serve as a resource for researchers and professionals in chemical synthesis and drug development, offering detailed experimental protocols, comparative data on reaction yields, and visual diagrams of core chemical transformations and workflows.

Introduction to Benzisothiazolinone

Benzisothiazolinone (BIT) is an organic compound featuring a benzene ring fused to an isothiazole ring.[4] Its broad-spectrum efficacy against bacteria, fungi, and yeast makes it a highly effective preservative, particularly in aqueous systems.[2][5] Unlike some other isothiazolinone-based biocides, BIT exhibits excellent thermal stability and is effective in alkaline environments, expanding its range of applications.[2]

The core structure of BIT can be modified to produce a range of derivatives with tailored properties. N-substituted benzisothiazolinones, such as N-butyl-BIT (BBIT) and N-octyl-BIT (OBIT), often show enhanced stability or specific antimicrobial profiles.[1] A prominent derivative is 1,2-benzisothiazolin-3-one-1,1-dioxide, commonly known as saccharin, the first commercially successful artificial sweetener.[6][7] The synthesis of these compounds involves several distinct chemical strategies, which are detailed in the following sections.

Core Synthesis Pathways for 1,2-Benzisothiazolin-3-one (BIT)

The industrial and laboratory-scale synthesis of BIT primarily follows two major routes: those originating from 2,2'-dithiodibenzoic acid and those starting with ortho-substituted benzene precursors like o-chlorobenzonitrile.

Pathways from 2,2'-Dithiodibenzoic Acid

A foundational method for BIT synthesis involves the use of 2,2'-dithiodibenzoic acid (also known as dithiosalicylic acid) as the starting material. The general principle is to cleave the disulfide (-S-S-) bond and subsequently form the heterocyclic ring through amidation and cyclization.[1]

Several variations of this pathway exist:

-

Route 1a (Laboratory Scale): This route involves converting 2,2'-dithiodibenzoic acid into its corresponding acid chloride. This intermediate is then subjected to chlorination and ammoniation to induce ring closure and form BIT.[2] A similar laboratory method that uses bromine has a reported yield of 40-50% but is hampered by harsh reaction conditions, equipment corrosion, and long cycle times, making it unsuitable for large-scale production.[1]

-

Route 1b (Industrial Scale): An industrial improvement on the laboratory method also starts with dibenzoic acid disulfide and achieves higher yields of 60-70%. However, it still contends with issues of harsh conditions and product purity.[1]

-

Route 1c (Chlorine-Based): A high-yield route suitable for continuous production utilizes chlorine gas. While efficient, the use of highly corrosive and dangerous chlorine gas limits its widespread adoption.[1]

Caption: General synthesis of BIT from 2,2'-dithiodibenzoic acid.

Pathways from o-Chlorobenzonitrile

A more modern and often higher-yielding approach avoids the disulfide starting material in favor of o-chlorobenzonitrile. This method is adaptable for one-pot synthesis, making it industrially attractive.[8]

The general process occurs in two main steps:

-

Thioether Formation: o-chlorobenzonitrile is reacted with an alkylthiol (alkanethiol) in the presence of a base to form a 2-(alkylthio)benzonitrile intermediate.[8][9]

-

Oxidative Cyclization: The 2-(alkylthio)benzonitrile intermediate is then treated with a halogenating agent, such as sulfuryl chloride or chlorine gas, in an aqueous environment.[8][10] This step cleaves the alkyl group and facilitates the oxidative ring closure to yield BIT.

A variation of this pathway reacts o-chlorobenzonitrile with anhydrous sodium hydrosulfide, followed by acidification, to produce o-mercaptobenzonitrile. This intermediate is then reacted with chlorine and water to form the final BIT product.[11]

Caption: Synthesis of BIT from o-chlorobenzonitrile via a thioether intermediate.

Synthesis of N-Substituted Benzisothiazolinone Derivatives

N-substituted derivatives are typically prepared from BIT itself or by modifying the synthesis pathway to incorporate the N-substituent prior to cyclization.

N-Alkylation of BIT

The most direct method for synthesizing N-alkylated BIT derivatives is the reaction of a BIT salt with an electrophilic alkylating agent, such as an alkyl halide. The process involves deprotonating the nitrogen of the BIT heterocycle with a base to form an anion, which then acts as a nucleophile.

A key challenge in this method is the potential for competing O-alkylation, which forms an undesired 3-alkoxy-1,2-benzisothiazole byproduct. Research has shown that using the lithium salt of BIT, as opposed to the sodium or potassium salt, significantly improves the selectivity for N-alkylation over O-alkylation.[12]

References

- 1. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 2. Detailed use of 1.2-benzisothiazolin-3-one synthesis industrial properties [sinotrustchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzisothiazolinone [chembk.com]

- 5. specialchem.com [specialchem.com]

- 6. Saccharin, an artificial sweetener is manufactured from:A. CelluloseB. TolueneC. CyclohexaneD. Starch [vedantu.com]

- 7. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]

- 8. EP1081141B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 9. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 10. US5773626A - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 11. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 12. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]

In Vitro Toxicological Profile of Benzisothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzisothiazolinone (BIT) is a widely utilized biocide in a variety of industrial and consumer products. Its potential for human exposure has necessitated a thorough evaluation of its toxicological profile. This technical guide provides a comprehensive overview of the in vitro toxicology of BIT, focusing on key endpoints including cytotoxicity, genotoxicity, skin sensitization, and endocrine disruption. Detailed experimental protocols for seminal assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide employs data visualization to illustrate key experimental workflows and cellular signaling pathways implicated in BIT's toxicological effects, offering a consolidated resource for researchers and professionals in the field.

Cytotoxicity

Cytotoxicity assays are fundamental to assessing the toxicity of a compound at the cellular level. These assays measure the degree to which an agent is toxic to cells. A common metric derived from these assays is the IC50 value, which represents the concentration of a substance that inhibits a biological process or response by 50%.

Quantitative Cytotoxicity Data

While extensive quantitative cytotoxicity data for Benzisothiazolinone (BIT) across a wide range of human cell lines is limited in publicly available literature, some data for BIT derivatives and related compounds provide an indication of its cytotoxic potential. It is important to note that direct comparisons should be made with caution due to structural and experimental variations.

| Cell Line | Assay Type | Endpoint | Test Substance | IC50 Value | Citation |

| A549 (Human Lung Carcinoma) | MTT | Cell Viability | BIT Derivative | 10.67 ± 1.53 µM | [1] |

| HepG2 (Human Liver Carcinoma) | MTT | Cell Viability | BIT Derivative | Not explicitly stated for BIT | [2][3] |

| HaCaT (Human Keratinocyte) | MTT | Cell Viability | BIT | Not explicitly stated for BIT | [4][5] |

| THP-1 (Human Monocytic Leukemia) | LDH/Trypan Blue | Cell Viability | BIT Derivative | No significant cytotoxicity observed at tested concentrations | [6] |

Note: The IC50 values presented are for BIT derivatives and may not be directly representative of Benzisothiazolinone itself. Further studies are required to establish a comprehensive cytotoxicity profile of BIT in these and other relevant human cell lines.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

1.2.1 Materials

-

Cell Line: Human keratinocytes (HaCaT), Human hepatoma (HepG2), or other relevant cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Test Compound: Benzisothiazolinone (BIT), dissolved in a suitable solvent (e.g., DMSO).

-

Neutral Red (NR) Solution: 50 µg/mL in sterile PBS.

-

NR Desorb Solution: 1% acetic acid in 50% ethanol.

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates.

-

Microplate reader.

1.2.2 Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Exposure: Prepare serial dilutions of BIT in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of BIT. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Neutral Red Staining: After the incubation period, remove the treatment medium and wash the cells with PBS. Add 100 µL of pre-warmed NR solution to each well and incubate for 3 hours.

-

Dye Extraction: Remove the NR solution, wash the cells with PBS, and add 150 µL of NR desorb solution to each well. Shake the plate for 10 minutes to extract the dye.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Several in vitro assays are commonly used to assess the genotoxic potential of a substance.

Quantitative Genotoxicity Data

Quantitative data for the genotoxicity of Benzisothiazolinone is not widely available in the public literature. Many reports qualitatively conclude that BIT is not genotoxic based on a weight of evidence approach.

| Assay Type | Cell Line/Strain | Endpoint | Result | Citation |

| Comet Assay | A549 (Human Lung Epithelial) | DNA Damage | Did not increase DNA damage in a mixture | [7] |

| Micronucleus Test | CHO (Chinese Hamster Ovary) | Micronuclei Formation | No quantitative data available | [8] |

| Ames Test | Salmonella typhimurium (TA98, TA100) | Gene Mutation | No significant increase in revertant colonies reported | [9] |

Note: The available data is limited and often qualitative. Further quantitative studies are needed to definitively characterize the genotoxic potential of BIT.

Experimental Protocols

2.2.1 In Vitro Comet Assay (Alkaline)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

2.2.1.1 Materials

-

Cell Line: CHO, A549, or other appropriate cell lines.

-

Test Compound: Benzisothiazolinone.

-

Lysis Solution: High salt and detergent solution.

-

Alkaline Electrophoresis Buffer: pH > 13.

-

Neutralization Buffer

-

DNA Staining Dye: (e.g., SYBR Green).

-

Microscope slides, electrophoresis tank, fluorescence microscope.

2.2.1.2 Procedure

-

Cell Treatment: Treat cells with various concentrations of BIT for a defined period (e.g., 2-4 hours).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Analysis: Visualize comets under a fluorescence microscope and quantify DNA damage using image analysis software (e.g., % DNA in the tail, tail moment).

2.2.2 In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage or aneuploidy by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that lag during cell division.

2.2.2.1 Materials

-

Cell Line: CHO, or other suitable mammalian cell lines.

-

Test Compound: Benzisothiazolinone.

-

Cytochalasin B: To block cytokinesis and produce binucleated cells.

-

Fixative: (e.g., Methanol:Acetic Acid).

-

DNA Stain: (e.g., Giemsa).

-

Microscope slides, microscope.

2.2.2.2 Procedure

-

Cell Treatment: Treat exponentially growing cells with BIT for a period covering 1.5-2 normal cell cycles.

-

Cytokinesis Block: Add Cytochalasin B to the culture to arrest cell division at the binucleate stage.

-

Harvesting: Harvest the cells by trypsinization.

-

Slide Preparation: Prepare cell smears on microscope slides and air dry.

-

Fixation and Staining: Fix the cells and stain with a DNA-specific stain.

-

Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

2.2.3 Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

2.2.3.1 Materials

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.

-

Test Compound: Benzisothiazolinone.

-

S9 Fraction: For metabolic activation.

-

Minimal Glucose Agar Plates

-

Top Agar

2.2.3.2 Procedure

-

Preparation: Prepare dilutions of BIT.

-

Exposure: In a test tube, mix the bacterial strain, the test compound, and either S9 mix (for metabolic activation) or a buffer.

-

Plating: Add molten top agar to the test tube, mix, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Skin Sensitization

Skin sensitization is an allergic reaction caused by skin contact with a substance. In vitro methods are increasingly used to assess the sensitization potential of chemicals, based on the Adverse Outcome Pathway (AOP) for skin sensitization.

Quantitative Skin Sensitization Data

Experimental Protocols

3.2.1 KeratinoSens™ Assay

This assay measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes, a key event in skin sensitization.

3.2.1.1 Materials

-

Cell Line: KeratinoSens™ cell line (stably transfected HaCaT cells).

-

Test Compound: Benzisothiazolinone.

-

Luciferase Assay Reagent

-

96-well plates, luminometer.

3.2.1.2 Procedure

-

Cell Seeding: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.

-

Compound Exposure: Expose the cells to a range of concentrations of BIT for 48 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Viability Assay: In a parallel plate, assess cell viability using an MTT assay.

-

Data Analysis: A compound is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

3.2.2 human Cell Line Activation Test (h-CLAT)

The h-CLAT measures the activation of dendritic cells, another key event in skin sensitization, by assessing the expression of cell surface markers CD86 and CD54 on THP-1 cells.

3.2.2.1 Materials

-

Cell Line: THP-1 (human monocytic leukemia cell line).

-

Test Compound: Benzisothiazolinone.

-

Fluorescently Labeled Antibodies: Anti-CD86 and anti-CD54.

-

Flow cytometer.

3.2.2.2 Procedure

-

Cell Culture: Culture THP-1 cells in suspension.

-

Compound Exposure: Expose the cells to various concentrations of BIT for 24 hours.

-

Antibody Staining: Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

-

Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer.

-

Data Analysis: A compound is considered a sensitizer if it induces a significant upregulation of CD86 and/or CD54 expression at non-cytotoxic concentrations.

Endocrine Disruption

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system. In vitro assays are used as a first-tier screening to identify potential EDCs.

Quantitative Endocrine Disruption Data

There is a lack of specific data in the public domain regarding the in vitro endocrine-disrupting potential of Benzisothiazolinone on estrogen and androgen receptors.

Experimental Protocols

4.2.1 Estrogen Receptor (ER) and Androgen Receptor (AR) Transcriptional Activation Assays

These assays use engineered cell lines that contain an estrogen or androgen receptor and a reporter gene (e.g., luciferase) whose expression is controlled by the respective hormone response element.

4.2.1.1 Materials

-

Cell Line: Stably transfected cell line expressing ER or AR and a reporter gene (e.g., hERα-HeLa-9903 for ER, MDA-kb2 for AR).

-

Test Compound: Benzisothiazolinone.

-

Reference Agonist: (e.g., 17β-estradiol for ER, dihydrotestosterone for AR).

-

Reference Antagonist: (e.g., tamoxifen for ER, flutamide for AR).

-

Luciferase assay system.

4.2.1.2 Procedure

-

Cell Seeding: Plate the cells in a 96-well plate.

-

Agonist Assay: Expose cells to various concentrations of BIT to assess its ability to induce reporter gene expression.

-

Antagonist Assay: Co-expose cells to a fixed concentration of the reference agonist and various concentrations of BIT to assess its ability to inhibit the agonist-induced reporter gene expression.

-

Incubation: Incubate for 24 hours.

-

Measurement: Measure the reporter gene activity (e.g., luminescence).

-

Data Analysis: Compare the response of BIT-treated cells to controls to determine agonistic or antagonistic activity.

Signaling Pathways

Understanding the molecular signaling pathways affected by a compound is crucial for elucidating its mechanism of toxicity. Studies have indicated that Benzisothiazolinone can activate several key signaling pathways involved in inflammation and cellular stress responses.

BIT-Induced MUC5AC Expression Pathway

In human airway epithelial cells, BIT has been shown to upregulate the expression of MUC5AC, a major mucin protein, through the activation of the ERK1/2, p38 MAPK, and NF-κB signaling pathways.[1][10]

Conclusion

This technical guide consolidates the available in vitro toxicological data for Benzisothiazolinone. While qualitative information suggests a potential for cytotoxicity and skin sensitization, there is a notable lack of comprehensive quantitative data for several key toxicological endpoints, including genotoxicity and endocrine disruption. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and conducting further in vitro studies to address these data gaps. The elucidation of BIT's involvement in the ERK1/2, p38, and NF-κB signaling pathways provides a foundation for mechanistic investigations into its toxicological effects. It is recommended that future research focuses on generating robust quantitative data to enable a more comprehensive risk assessment of this widely used biocide.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. revistas.usp.br [revistas.usp.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzisothiazolinone upregulates the MUC5AC expression via ERK1/2, p38, and NF-κB pathways in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Benzisothiazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazolinone (BIT) is a widely used biocide and preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and in some regions, personal care products. Its extensive use raises important questions about its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation and fate of BIT, intended to inform researchers, scientists, and drug development professionals.

Physicochemical Properties of Benzisothiazolinone

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its distribution in different environmental compartments, its bioavailability, and its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NOS | |

| Molecular Weight | 151.19 g/mol | |

| Water Solubility | 1.35 g/L | [1] |

| Melting Point | 155-158 °C | |

| Vapor Pressure | 1.1 x 10⁻⁴ Pa at 25°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.18 |

Abiotic Degradation

Abiotic degradation processes are those that do not involve biological organisms. For Benzisothiazolinone, the primary abiotic degradation pathways are photodegradation and hydrolysis.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Studies have shown that BIT is susceptible to photodegradation in aquatic environments. The process involves a series of complex reactions, including isomerization, oxidation, hydroxylation, and hydrolysis, leading to the formation of numerous photoproducts[2][3]. The rate of photodegradation can be influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water[4][5].

Key Photodegradation Products:

-

Benzoic acid

-

2-sulfobenzoic acid

-

2-mercaptobenzamide

-

Saccharin

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Benzisothiazolinone is generally considered to be stable to hydrolysis under neutral and acidic conditions[4][5]. However, under alkaline conditions, hydrolysis can contribute to its degradation, although at a slower rate compared to other degradation processes. The half-life for hydrolysis is generally greater than 30 days under environmentally relevant pH conditions[4][5].

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of Benzisothiazolinone from the environment, particularly in soil and wastewater treatment systems.

Aerobic Biodegradation in Soil

In the presence of oxygen, BIT undergoes relatively rapid biodegradation in soil. The rate of degradation is influenced by soil properties such as organic matter content, pH, and microbial population density. Higher organic matter content has been shown to correlate with faster degradation rates[1][6]. Half-lives for BIT in unsterilized soils under aerobic conditions have been reported to range from a few days to several weeks[1][6].

Anaerobic Biodegradation in Soil

Under anaerobic (oxygen-deprived) conditions, such as in flooded soils or deeper sediment layers, the biodegradation of BIT also occurs, and in some cases, can be faster than aerobic degradation[1][6]. This suggests that anaerobic microorganisms play a significant role in its environmental dissipation[1][6][7].

Key Biodegradation Metabolites in Soil:

-

1,2-benzisothiazole

-

2-mercaptobenzamide

-

Benzoic acid

Environmental Distribution and Mobility

The movement and partitioning of Benzisothiazolinone in the environment are governed by its sorption characteristics.

Sorption in Soil and Sediment

Sorption is the process by which a chemical adheres to solid particles, such as soil or sediment. The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter in these matrices. Studies have shown that BIT has a moderate to high sorption potential in soils, with log Koc values typically ranging from 2.5 to 3.5[1][6]. This indicates that BIT will have limited mobility in most soil types and is likely to be found associated with the solid phase rather than in the soil porewater.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the environmental fate of Benzisothiazolinone.

Table 1: Abiotic Degradation Half-Lives

| Degradation Process | Conditions | Half-life (t₁/₂) | Reference |

| Photodegradation | Aqueous solution, simulated sunlight | Varies (hours to days) | [4][5] |

| Hydrolysis | pH 5 | > 30 days | [4][5] |

| Hydrolysis | pH 7 | > 30 days | [4][5] |

| Hydrolysis | pH 9 | Slower than other processes | [4][5] |

Table 2: Biotic Degradation Half-Lives in Soil

| Condition | Soil Type | Half-life (t₁/₂) | Reference |

| Aerobic | Various agricultural soils | 2.5 - 47.7 days | [1][6] |

| Anaerobic (Flooded) | Various agricultural soils | 1.8 - 14.2 days | [1][6] |

Table 3: Soil Sorption Coefficients

| Soil Type | Kₒc (L/kg) | Log Kₒc | Reference |

| Various agricultural soils | 320 - 3160 | 2.5 - 3.5 | [1][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and comparison of environmental fate studies. The following sections outline the general principles of standard protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), that are applicable to the study of Benzisothiazolinone.

Photodegradation in Water (based on OECD Guideline 316)

This guideline describes a tiered approach to assess the phototransformation of chemicals in water.

-

Tier 1: Preliminary Assessment: The UV-Vis absorption spectrum of BIT in an aqueous solution is measured to determine if it absorbs light in the environmentally relevant wavelength range (>290 nm).

-

Tier 2: Screening Test: A solution of BIT in a buffered aqueous medium is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of BIT is monitored over time to determine a preliminary photodegradation rate. Dark controls are run in parallel to account for any non-photolytic degradation.

-

Tier 3: Quantum Yield Determination: For a more detailed assessment, the quantum yield of the photodegradation reaction is determined. This involves measuring the rate of photon absorption by the BIT solution and the corresponding rate of its degradation. This allows for the calculation of photodegradation rates under various environmental conditions.

-

Analysis: The concentration of BIT and its photoproducts is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This guideline details a method for assessing the rate and route of degradation of chemicals in soil under both aerobic and anaerobic conditions.

-

Soil Selection and Preparation: Representative soil samples are collected and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Aerobic Study: The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and treated with a known concentration of BIT. The treated soil is incubated in the dark at a constant temperature. The system is aerated with CO₂-free, humidified air. The evolved CO₂ is trapped and measured to assess mineralization. Soil samples are taken at various time intervals and analyzed for BIT and its transformation products.

-

Anaerobic Study: The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The soil is then treated with BIT and incubated in the dark at a constant temperature. Soil samples are collected over time and analyzed.

-

Analysis: Extraction of BIT and its metabolites from soil is typically performed using an organic solvent. The extracts are then analyzed by methods such as HPLC or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

This guideline describes a method to determine the sorption of a chemical to soil.

-

Preliminary Study: A preliminary experiment is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessel walls.

-

Main Study (Adsorption): A known mass of soil is equilibrated with an aqueous solution of BIT of a known concentration in a centrifuge tube. The mixture is agitated for the predetermined equilibration time.

-

Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of BIT remaining in the aqueous phase is measured.

-

Calculation: The amount of BIT sorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous phase. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are then calculated.

-

Desorption (Optional): The supernatant from the adsorption phase is replaced with a fresh solution without BIT, and the mixture is re-equilibrated to determine the extent of desorption.

Visualizations

Photodegradation Pathway of Benzisothiazolinone

Caption: Proposed photodegradation pathways of Benzisothiazolinone in water.

Biodegradation Pathway of Benzisothiazolinone in Soil

Caption: Proposed biodegradation pathway of Benzisothiazolinone in soil.

Experimental Workflow for Soil Biodegradation Study

Caption: General experimental workflow for a soil biodegradation study of Benzisothiazolinone.

Conclusion

The environmental fate of Benzisothiazolinone is characterized by multiple degradation pathways. While it is relatively stable to hydrolysis, photodegradation in water and, most significantly, biodegradation in soil and sediment are effective removal mechanisms. Its moderate to high sorption to soil organic matter limits its mobility, reducing the potential for groundwater contamination. The degradation of BIT leads to the formation of several intermediate products, which may have their own toxicological profiles and environmental behaviors that warrant further investigation. Understanding these complex processes is essential for a comprehensive environmental risk assessment of this widely used biocide.

References

- 1. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights of microbial community evolution under benzisothiazolinone exposure in different soil environments - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzisothiazolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzisothiazolinone (BIT), a widely used biocide and preservative. Understanding the spectral characteristics of BIT is crucial for its identification, quantification, and quality control in various formulations. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of BIT, along with standardized experimental protocols for its analysis.

Molecular Structure of Benzisothiazolinone

Benzisothiazolinone is a heterocyclic organic compound with the chemical formula C₇H₅NOS. Its structure consists of a benzene ring fused to an isothiazolinone ring.

Caption: Molecular Structure of Benzisothiazolinone.

Spectroscopic Data

The following sections present the key spectroscopic data for Benzisothiazolinone, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.41 - 7.45 | m | 2H | Ar-H |

| 7.61 - 7.67 | m | 1H | Ar-H |

| 8.06 - 8.09 | m | 1H | Ar-H |

| 9.64 | s | 1H | N-H |

Solvent: CDCl₃, Frequency: 400 MHz.[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 120.75 | Ar-C |

| 125.24 | Ar-C |

| 131.65 | Ar-C |

| 169.08 | C=O |

Solvent: CDCl₃, Frequency: 100.40 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data presented here is based on Attenuated Total Reflectance (ATR) FT-IR.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1640 - 1680 | Strong | C=O (Amide) stretch |

| 1400 - 1600 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1100 - 1300 | Strong | C-N stretch |

| 680 - 860 | Strong | Aromatic C-H bend (out-of-plane) |

| 600 - 700 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

| m/z | Relative Intensity | Assignment |

| 152.2 | High | [M+H]⁺ (Protonated Molecule) |

| 134.1 | Medium | [M+H - H₂O]⁺ |

| 109.0 | Medium | [C₆H₄S]⁺ |

| 105.1 | Low | [C₇H₅O]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2][3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Benzisothiazolinone.

NMR Spectroscopy Protocol

Caption: Workflow for NMR Spectroscopy.

-

Sample Preparation: Accurately weigh 5-10 mg of Benzisothiazolinone and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and run the ¹³C NMR experiment.

-

Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and integrals.

IR Spectroscopy (ATR-FTIR) Protocol

Caption: Workflow for ATR-FTIR Spectroscopy.

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to air dry completely.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid Benzisothiazolinone powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

-

Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS) Protocol

Caption: Workflow for ESI-MS.

-

Sample Preparation: Prepare a dilute solution of Benzisothiazolinone (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.

-

Infusion: Introduce the sample solution into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

-

Tuning: Optimize the ESI source and mass analyzer parameters to achieve a stable and strong signal for the compound of interest. This includes adjusting voltages, gas flows, and temperatures.

-

Acquisition: Acquire the mass spectrum in full scan mode over an appropriate mass-to-charge (m/z) range to observe the protonated molecule [M+H]⁺.

-

Fragmentation (Optional): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectra to determine the m/z of the molecular ion and identify any characteristic fragment ions.

Signaling Pathway

Recent research has indicated that Benzisothiazolinone can induce the expression of MUC5AC, a major airway mucin, through the activation of specific intracellular signaling pathways in human airway epithelial cells. This can contribute to mucus hypersecretion associated with airway inflammatory diseases.

Caption: Signaling pathway of BIT-induced MUC5AC expression.

References

A Technical Guide to the Solubility of Benzisothiazolinone in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzisothiazolinone (BIT) in a range of aqueous and organic solvent systems. The information presented herein is intended to support research, development, and formulation activities involving this widely used biocide. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key relationships governing the dissolution of benzisothiazolinone.

Benzisothiazolinone: A Profile

Benzisothiazolinone (C7H5NOS) is a potent antimicrobial agent employed as a preservative in a multitude of industrial and consumer products, including paints, adhesives, cleaning agents, and in some regions, cosmetic formulations.[1][2] Its efficacy is intrinsically linked to its solubility and stability within a given formulation. Understanding its behavior in different solvent systems is therefore critical for optimizing product performance and ensuring stability.

Quantitative Solubility Data

The solubility of benzisothiazolinone is significantly influenced by the nature of the solvent, temperature, and the pH of the medium. The following tables summarize the available quantitative data for the solubility of BIT in various solvent systems.

Table 1: Solubility of Benzisothiazolinone in Aqueous Systems

| Solvent System | Temperature (°C) | pH | Solubility |

| Water | 20 | 4.8 | 0.938 g/L[3][4] |

| Water | 20 | 6.7 | 1.288 g/L[3][4] |

| Water | 20 | 7.0 | 1.1 g/L[3][5] |

| Water | 20 | 9.1 | 1.651 g/L[3][4] |

| Water | 30 | 4.8 | 1.198 g/L[3][4] |

| Hot Water | 90 | Not Specified | 1.5 g/100g [6] |

Note: The increased solubility at higher pH is attributed to the formation of the more soluble anionic form of BIT, which has a pKa of approximately 7.3.[7]

Table 2: Qualitative and Quantitative Solubility of Benzisothiazolinone in Organic Solvents

| Solvent | Solubility |

| Dichloromethane | Soluble[6][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble[6][8] |

| Methanol | Soluble[6][8] |

| Ethanol | Soluble[9] |

| Acetone | Soluble[6] |

| Chloroform | Soluble[6] |

| Ethylene Glycol | Soluble[9] |

| Dipropylene Glycol | Soluble (often used in commercial formulations)[4][10] |

Note: While many sources state that benzisothiazolinone is "soluble" in these organic solvents, specific quantitative data is not widely available in the reviewed literature. Commercial formulations frequently utilize solvents like dipropylene glycol to create stable, concentrated solutions of BIT for industrial use.[4][10]

Experimental Protocols for Solubility Determination

Accurate determination of benzisothiazolinone solubility is crucial for formulation development and regulatory compliance. The following are detailed methodologies for key experiments used to ascertain the solubility of BIT.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11][12]

Objective: To determine the saturation concentration of benzisothiazolinone in a solvent at a controlled temperature.

Materials:

-

Benzisothiazolinone (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of benzisothiazolinone to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of benzisothiazolinone in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy (see protocol 3.2).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

UV-Vis Spectroscopy for Concentration Analysis

UV-Visible spectroscopy is a common and straightforward method for quantifying the concentration of a chromophoric compound like benzisothiazolinone in a solution.[13][14]

Objective: To determine the concentration of dissolved benzisothiazolinone in a sample from a solubility experiment.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Pipettes

-

Benzisothiazolinone stock solution of known concentration

-

Solvent used in the solubility experiment (as blank)

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of benzisothiazolinone in the solvent of interest. Scan the solution across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance. For benzisothiazolinone, this is typically around 275 nm.

-

Calibration Curve: Prepare a series of standard solutions of benzisothiazolinone of known concentrations by diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the filtrate from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of benzisothiazolinone in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.